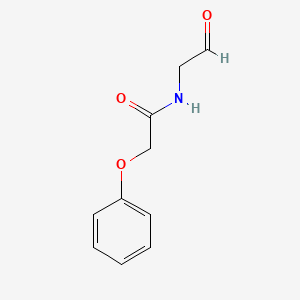Acetamide,N-(2-oxoethyl)-2-phenoxy-
CAS No.:
Cat. No.: VC16816316
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO3 |
|---|---|
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | N-(2-oxoethyl)-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C10H11NO3/c12-7-6-11-10(13)8-14-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) |
| Standard InChI Key | MRQKYIRGRIOHRS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NCC=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
Phenoxy group: A benzene ring bonded to an oxygen atom, contributing aromatic stability and potential for π-π interactions .
-
Acetamide backbone: A carbonyl group adjacent to an amine, enabling hydrogen bonding and participation in nucleophilic reactions .
-
2-Oxoethyl substituent: A ketone-containing ethyl chain that introduces electrophilic reactivity at the carbonyl carbon .
The SMILES notation succinctly captures this arrangement . The 3D conformer reveals a planar acetamide group with the phenoxy and 2-oxoethyl moieties oriented orthogonally, minimizing steric hindrance .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 193.20 g/mol | |
| Hydrogen bond acceptors | 3 | |
| Topological polar surface area | 55.4 Ų |
Synthesis and Reactivity
Synthetic Routes
Though explicit protocols for Acetamide, N-(2-oxoethyl)-2-phenoxy- are scarce, its structure suggests feasible pathways:
-
Acylation of glyoxal amine: Reacting 2-aminoacetaldehyde with phenoxyacetyl chloride in the presence of a base like triethylamine .
-
Oxidation of N-(2-hydroxyethyl)-2-phenoxyacetamide: Using mild oxidizing agents such as pyridinium chlorochromate (PCC) to convert the hydroxyl group to a ketone .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| Acylation | Phenoxyacetyl chloride, EtN, THF, 0°C → RT | 60–70% |
| Oxidation | PCC, CHCl, RT, 12 hrs | 50–65% |
Reactivity Profile
The 2-oxoethyl group renders the compound susceptible to nucleophilic attacks, particularly at the ketone position. Key reactions include:
-
Reductive amination: Conversion of the ketone to an amine using sodium cyanoborohydride and ammonium acetate .
-
Condensation reactions: Formation of Schiff bases with primary amines, relevant in prodrug design .
Biological and Industrial Relevance
Agrochemical Applications
The phenoxy group is a hallmark of herbicidal agents (e.g., 2,4-D). While this compound lacks the chlorine substituents of commercial herbicides, its acetamide moiety may interact with plant acetolactate synthase, a target for sulfonylurea herbicides .
Future Directions
-
Synthetic optimization: Develop high-yield, scalable synthesis routes.
-
Biological screening: Evaluate cytotoxicity, antimicrobial, and anti-inflammatory activity in vitro.
-
Computational modeling: Predict binding affinities to targets like cyclooxygenase-2 or bacterial enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume